![molecular formula C12H12N2O4 B12826623 3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that features a unique combination of functional groups, including a cyclopropyl ring, a nitro group, and a benzo[e][1,3]oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the cyclization of a suitable precursor, such as a substituted aniline, with a cyclopropyl ketone under acidic conditions. The nitro group can be introduced via nitration using a mixture of concentrated nitric and sulfuric acids. The final step often involves the formation of the oxazinone ring through a cyclization reaction facilitated by a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or alkyl groups in the presence of Lewis acids.
Major Products
Reduction: Formation of amino derivatives.
Oxidation: Formation of N-oxides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one: can be compared with other nitro-substituted heterocycles such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl ring adds strain and reactivity, while the nitro group provides a site for redox reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-cyclopropyl-7-methyl-6-nitro-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-11-9(5-10(7)14(16)17)12(15)13(6-18-11)8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
XJCUKEAKYRZCJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(CO2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


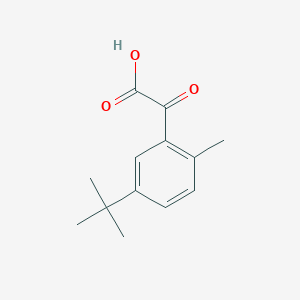
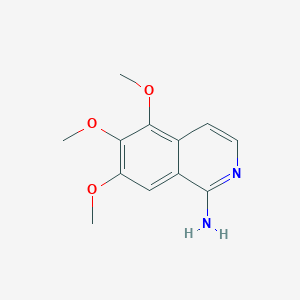
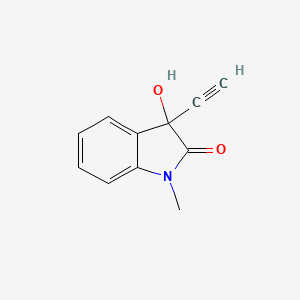
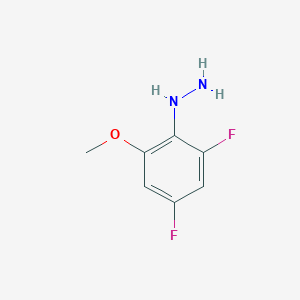
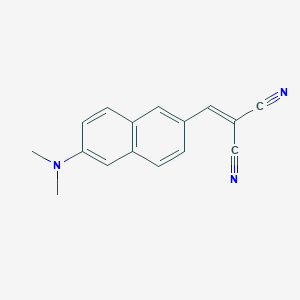
![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)


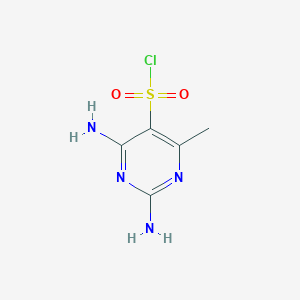
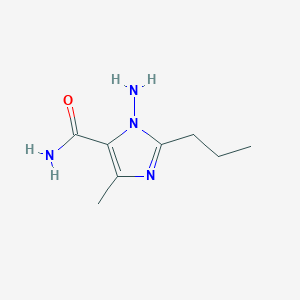
![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
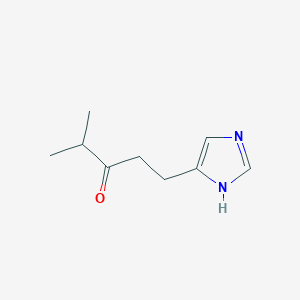
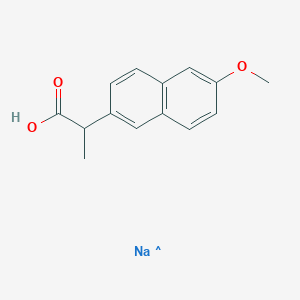
![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
